

Comparative Analysis of AC-099 Hydrochloride Selectivity in Diverse Cell Lines

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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688

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A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of **AC-099 hydrochloride**, a selective Neuropeptide FF receptor agonist, in comparison to other alternatives. This guide provides a detailed overview of its performance, supported by experimental data, protocols, and visual representations of its mechanism of action.

AC-099 hydrochloride has emerged as a significant pharmacological tool in the study of Neuropeptide FF (NPFF) receptors, demonstrating notable selectivity for the NPFF2 receptor (NPFF2R) over the NPFF1 receptor (NPFF1R). This guide delves into the specifics of its selectivity, presenting quantitative data from key studies, outlining the experimental methodologies used for its characterization, and offering a comparative look at other compounds targeting the NPFF system.

Performance and Selectivity of AC-099 Hydrochloride

AC-099 hydrochloride is a non-peptidic small molecule that functions as a full agonist at the NPFF2R and a partial agonist at the NPFF1R. Its selectivity is a crucial aspect of its utility in dissecting the distinct physiological roles of these two receptors. The following table summarizes the in vitro functional potencies of **AC-099 hydrochloride** and comparator compounds at human NPFF1 and NPFF2 receptors, as determined in recombinant cell lines.

Compound	Target Receptor	Cell Line	Assay Type	EC50 / Ki (nM)	Reference
AC-099 hydrochloride	hNPFF2R	CHO-K1	GTPyS Binding	1189	[1][2]
hNPFF1R	CHO-K1	GTPyS Binding	2370	[1][2]	
BIBP3226	hNPFF2R	CHO-K1	GTPyS Binding	79 (Ki)	[3]
hNPFF1R	Not Specified	Not Specified	Antagonist Activity	[3]	
hNPY Y1R	SK-N-MC	Radioligand Binding	1.1 (Ki)	[3]	
RF9	hNPFF1R	CHO-K1	GTPyS Binding	Antagonist Activity	[4]
hNPFF2R	CHO-K1	GTPyS Binding	Antagonist Activity	[4]	

Experimental Protocols

The characterization of **AC-099 hydrochloride**'s selectivity relies on robust and specific in vitro assays. The following are detailed methodologies for the key experiments cited.

GTPyS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as NPFF1R and NPFF2R, upon agonist binding. The principle lies in the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPyS, on the Gα subunit of the G-protein.

Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NPFF1R or NPFF2R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.
- The membrane pellet is resuspended in an assay buffer and protein concentration is determined.

Assay Procedure:

- Membrane preparations are incubated in a buffer containing GDP, [³⁵S]GTPyS, and varying concentrations of the test compound (e.g., **AC-099 hydrochloride**).
- The reaction is incubated at 30°C for 60 minutes.
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPyS.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- Data are analyzed using non-linear regression to determine EC50 values.

cAMP Assay

Since NPFF receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Cell Culture:

- HEK293 or CHO-K1 cells stably expressing the NPFF receptor of interest are used.

Assay Procedure:

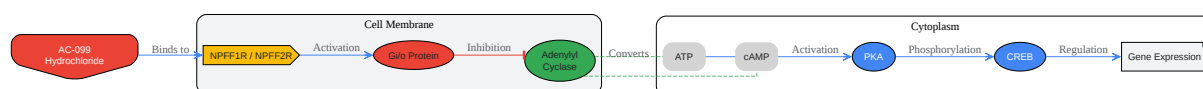
- Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
- Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
- Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence

(HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

- A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi/o-coupled receptor.

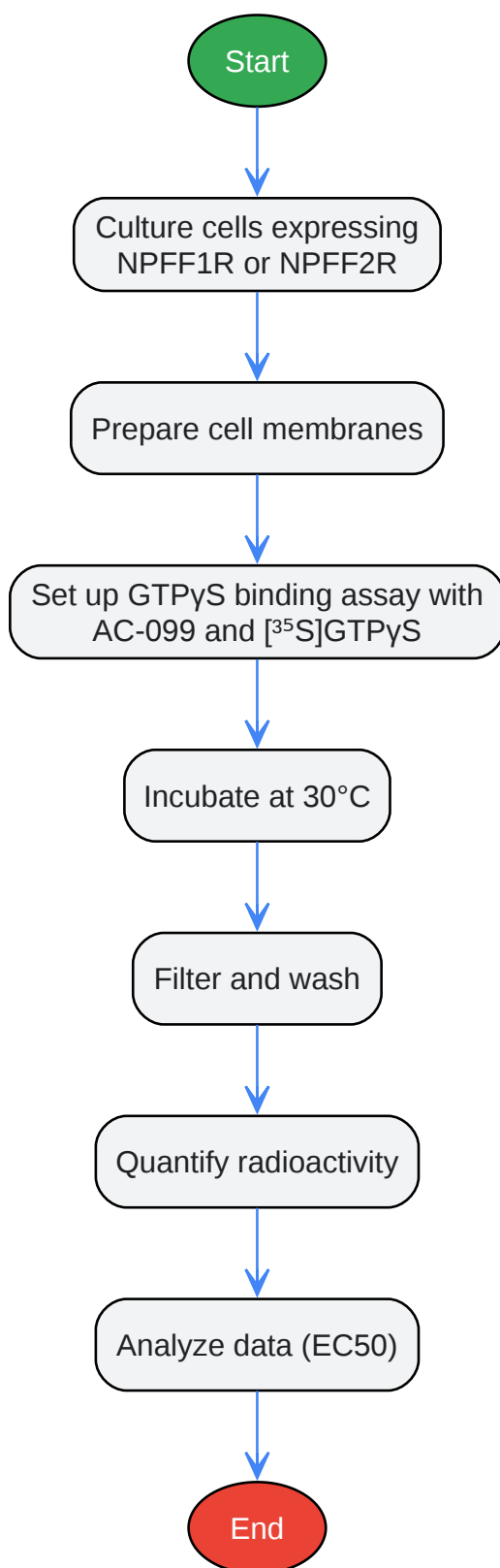
Signaling Pathways and Visualization

The activation of NPFF receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow.



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Caption: NPFF Receptor Signaling Pathway.



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Caption: GTPyS Binding Assay Workflow.

Conclusion

AC-099 hydrochloride stands out as a valuable research tool due to its selective agonist activity at the NPFF2R. The data presented here, derived from established in vitro functional assays, clearly demonstrates this selectivity. By providing detailed experimental protocols and visual representations of the underlying biological processes, this guide aims to facilitate further research into the physiological and pathological roles of the NPFF system and aid in the development of novel therapeutics targeting these receptors.

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